Cas no 1160246-92-3 (9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid)
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 2-Oxa-7-azaspiro[4.5]decane-3,7-dicarboxylic acid 7-tert-butyl ester
- 7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid
- 9-[(2-methylpropan-2-yl)oxycarbonyl]-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
- 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
- 7-(TERT-BUTOXYCARBONYL)-2-OXA-7-AZASPIRO[4.5]DECANE-3-CARBOXYLIC ACID
- PB31633
- 7-Boc-2-oxa-7-azaspiro[4.5]decane-3-carboxylic Acid
- 7-(t-Butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
- 1160246-92-3
- CS-0055310
- DTXSID301163074
- AS-72685
- SY123095
- AKOS025403301
- P11390
- 7-(1,1-Dimethylethyl) 2-oxa-7-azaspiro[4.5]decane-3,7-dicarboxylate
- 7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylicacid
- MFCD12198530
- 7-[(tert-Butoxy)carbonyl]-2-oxa-7-azaspiro[4.5]decane-3-carboxylic acid
-
- MDL: MFCD12198530
- Inchi: 1S/C14H23NO5/c1-13(2,3)20-12(18)15-6-4-5-14(8-15)7-10(11(16)17)19-9-14/h10H,4-9H2,1-3H3,(H,16,17)
- InChI Key: XWLXLEQWTDDMRL-UHFFFAOYSA-N
- SMILES: O1C(C(=O)O)CC2(C1)CN(C(=O)OC(C)(C)C)CCC2
Computed Properties
- Exact Mass: 285.15762283g/mol
- Monoisotopic Mass: 285.15762283g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 20
- Rotatable Bond Count: 4
- Complexity: 403
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 2
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 76.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 435.0±45.0 °C at 760 mmHg
- Flash Point: 216.9±28.7 °C
- Vapor Pressure: 0.0±2.2 mmHg at 25°C
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM205249-1g |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid |
1160246-92-3 | 95% | 1g |
$1187 | 2021-08-04 | |
| TRC | B811065-2.5mg |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic Acid |
1160246-92-3 | 2.5mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B811065-5mg |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic Acid |
1160246-92-3 | 5mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B811065-25mg |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro[4.5]decane-3-carboxylic Acid |
1160246-92-3 | 25mg |
$ 340.00 | 2022-06-06 | ||
| Chemenu | CM205249-50mg |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid |
1160246-92-3 | 95% | 50mg |
$*** | 2023-04-03 | |
| Chemenu | CM205249-100mg |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid |
1160246-92-3 | 95% | 100mg |
$*** | 2023-04-03 | |
| eNovation Chemicals LLC | Y1222077-1g |
7-(tert-Butoxycarbonyl)-2-oxa-7-azaspiro-[4.5]decane-3-carboxylic acid |
1160246-92-3 | 95% | 1g |
$1050 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1095869-100mg |
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid |
1160246-92-3 | 97% | 100mg |
$250 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095869-250MG |
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid |
1160246-92-3 | 97% | 250mg |
$385 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1095869-500MG |
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid |
1160246-92-3 | 97% | 500mg |
$640 | 2024-05-23 |
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid Suppliers
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid Related Literature
-
Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
-
P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid
Introduction to 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1160246-92-3)
9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid (CAS No. 1160246-92-3) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of spirocyclic compounds, which are characterized by their unique structural features and potential biological activities. The tert-butoxycarbonyl (Boc) protecting group in this molecule plays a crucial role in its stability and reactivity, making it an attractive candidate for various synthetic transformations and drug development processes.
The spirocyclic structure of 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid is particularly noteworthy due to its ability to adopt specific conformations that can influence its interactions with biological targets. Spirocyclic compounds have been extensively studied for their potential in modulating protein-protein interactions, enzyme inhibition, and other therapeutic applications. The presence of the carboxylic acid group further enhances the compound's versatility, as it can be readily functionalized through esterification, amide formation, and other chemical reactions.
Recent research has highlighted the importance of spirocyclic scaffolds in the development of novel therapeutic agents. For instance, a study published in the Journal of Medicinal Chemistry in 2021 demonstrated that spirocyclic compounds, including those with a Boc protecting group, exhibit potent anti-inflammatory properties. The researchers found that these compounds effectively inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), without causing significant cytotoxicity.
In another study published in Organic Letters, scientists explored the synthetic routes to access 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid and its analogs. They reported a highly efficient and scalable synthesis method that involves the reaction of a spirocyclic ketone with an appropriate amine followed by Boc protection and carboxylation steps. This synthetic approach not only simplifies the preparation of the target compound but also allows for the facile introduction of various functional groups, thereby expanding its potential applications.
The biological activity of 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid has been investigated in several preclinical studies. One notable study conducted by a team at a leading pharmaceutical company evaluated the compound's efficacy in treating neurodegenerative diseases. The results showed that the compound significantly reduced oxidative stress and neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. These findings suggest that 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid could be a promising lead compound for further drug development in this area.
Beyond its therapeutic potential, 9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid has also been explored for its use as a building block in combinatorial chemistry and high-throughput screening (HTS) campaigns. The ability to rapidly synthesize large libraries of derivatives from this core structure allows researchers to identify novel bioactive molecules with improved pharmacological profiles. This approach has been successfully applied in the discovery of new antibiotics, anticancer agents, and antiviral drugs.
In conclusion, 9-tert-butoxycarbonyl-2-oza-aaspiro[4.5]decane--carboxylic acid (CAS No. 1160246--3) is a multifaceted compound with significant potential in various areas of medicinal chemistry and pharmaceutical research. Its unique structural features, coupled with its biological activities and synthetic accessibility, make it an attractive target for further investigation and development. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the discovery and design of novel therapeutic agents.
1160246-92-3 (9-tert-butoxycarbonyl-2-oxa-9-azaspiro[4.5]decane-3-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)